molecular formula C6H3ClN3O- B14039956 7-chloroimidazo[1,2-c]pyrimidin-5-olate

7-chloroimidazo[1,2-c]pyrimidin-5-olate

Cat. No.: B14039956
M. Wt: 168.56 g/mol
InChI Key: MORDDYJPVSRHAG-UHFFFAOYSA-M
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Description

7-Chloroimidazo[1,2-c]pyrimidin-5-olate is a heterocyclic compound with the molecular formula C6H4ClN3O. It is known for its unique structure, which combines an imidazole ring fused to a pyrimidine ring, with a chlorine atom at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloroimidazo[1,2-c]pyrimidin-5-olate typically involves the reaction of 5,7-dichloroimidazo[1,2-c]pyrimidine with morpholine in a solvent mixture of dichloromethane and ethanol at 0°C. The reaction mixture is stirred at room temperature for 2 hours, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

7-Chloroimidazo[1,2-c]pyrimidin-5-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the compound with altered functional groups.

    Reduction Products: Reduced forms with different oxidation states.

Mechanism of Action

The mechanism of action of 7-chloroimidazo[1,2-c]pyrimidin-5-olate involves its interaction with molecular targets such as ATR (ataxia telangiectasia and Rad3-related protein). By inhibiting ATR, the compound can interfere with DNA damage response pathways, making it a valuable tool in cancer research .

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloroimidazo[1,2-a]pyrimidin-5-olate
  • 5,7-Dichloroimidazo[1,2-c]pyrimidine
  • 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide

Uniqueness

7-Chloroimidazo[1,2-c]pyrimidin-5-olate stands out due to its specific substitution pattern and the presence of both imidazole and pyrimidine rings. This unique structure contributes to its diverse reactivity and wide range of applications in scientific research .

Properties

Molecular Formula

C6H3ClN3O-

Molecular Weight

168.56 g/mol

IUPAC Name

7-chloroimidazo[1,2-c]pyrimidin-5-olate

InChI

InChI=1S/C6H4ClN3O/c7-4-3-5-8-1-2-10(5)6(11)9-4/h1-3H,(H,9,11)/p-1

InChI Key

MORDDYJPVSRHAG-UHFFFAOYSA-M

Canonical SMILES

C1=CN2C(=N1)C=C(N=C2[O-])Cl

Origin of Product

United States

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